molecular formula CH3Cl2P B1584959 Methyldichlorophosphine CAS No. 676-83-5

Methyldichlorophosphine

Cat. No. B1584959
CAS RN: 676-83-5
M. Wt: 116.91 g/mol
InChI Key: CDPKWOKGVUHZFR-UHFFFAOYSA-N
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Description

Methyldichlorophosphine, also known as dichloro (methyl)phosphane, SW and methyl phosphonous dichloride, is an organophosphorus compound with the chemical formula CH3PCl2 . It is a colorless, corrosive, flammable, and highly reactive liquid with a pungent odor .


Synthesis Analysis

Methyldichlorophosphine is produced by alkylation of phosphorus trichloride with methyl iodide followed by reduction of the resulting phosphonium salt with iron powder . The reaction can be represented as follows: CH3I + PCl3 + AlCl3 → [CH3PCl3] + AlCl3I− [CH3PCl3] + AlCl3I− + Fe → CH3PCl2 + FeClI + AlCl3 .


Molecular Structure Analysis

The molecular structure of Methyldichlorophosphine is represented by the formula CH3PCl2 . The P–C bond length in CH3PCl2 is 0.015~ shorter than in P(CH3)3 (rg = 1.846(3) ) .


Chemical Reactions Analysis

Methyldichlorophosphine is an intermediate for the synthesis of other chemicals, for instance, dimethylphenylphosphine . It can also be oxidized to produce Methylphosphonyl dichloride .


Physical And Chemical Properties Analysis

Methyldichlorophosphine is a colorless, corrosive, flammable, and highly reactive liquid with a pungent odor . It has a molecular weight of 116.91 g·mol−1 . Its boiling point is 82 °C and it has a density of 1.322 g/mL at 25 °C .

Scientific Research Applications

Flame Retardants and Performance Chemicals

Methyldichlorophosphine is a versatile starting material in the production of flame retardants and performance chemicals. It has led to new applications in oxaphospholane as a flame retardant. The synthesis and flame retardant properties of the aluminium salt of methylethyl-phosphinic acid, derived from methyldichlorophosphine, are notable in this area (Weferling & Hoerold, 1999).

Synthesis of Complex Compounds

The compound has been used in synthesizing (methylchlorosilyl)methyldichlorophosphines by reacting with [dimethy(diethylamino)silyl]- or [methyl-bis(diethylamino)silyl]methylmagnesium chlorides. This process, involving dry HCl treatment, contributes to the study of compounds' structures via NMR spectroscopy (Monin, Bykova, & Chernyshev, 1993).

Reactions with Crotonic Acid

In chemical reactions, methyldichlorophosphine interacts with α-crotonic acid, leading to the formation of methyl-(β-chloroformylisopropyl) phosphinic acid chloride. Further reactions produce various compounds like methyl-(β-carboxyisopropyl)phosphinic acid and its esters, highlighting its reactivity and versatility (Khairullin, Dmitrieva, & Pudovik, 1969).

NMR Studies

Methyldichlorophosphine has been studied in the nematic phase of mixed liquid crystals. The research focused on determining the molecule's rα structure, proton chemical-shift anisotropy, and orientation behaviors in liquid crystals, contributing valuable information to the understanding of molecular interactions in different phases (Khetrapal, Raghothama, & Suryaprakash, 1987).

Synthesis of Four-Membered Heterocycles

It has been instrumental in preparing four-membered heterocycles by reacting with primary aliphatic amines. These reactions have led to the creation of novel compounds like 1,2λ3,4-azaphosphasiletidines and acyclic (methylaminosilyl)methyldiamidophosphonites, expanding the scope of organophosphorus chemistry (Monin, Bykova, & Chernyshev, 1993).

P/O Hybrid Ligands

Methyldichlorophosphine plays a role in the synthesis of P/O hybrid ligands like (S)-2-(tert-Butylmethylphosphino)phenol. These ligands have been used in Cu-catalyzed asymmetric conjugate addition reactions, demonstrating high enantioselectivity, important in organic synthesis (Takahashi et al., 2005).

Gas Chromatographic Analysis

Methyldichlorophosphine has been used in derivatization procedures for gas chromatographic analysis of bifunctional amines. This methodology has applications in the quantitation of substances like ephedrine in human body fluids, showcasing its analytical chemistry applications (Jacob, Schnabl, & Vogt, 1984).

Safety And Hazards

Methyldichlorophosphine is toxic if inhaled, can cause burns upon contact with the skin and eyes, and releases fumes of hydrochloric acid in moist environments . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Methyldichlorophosphine derivatives are versatile starting materials for flame retardants and performance chemicals, with new applications for oxaphospholane as a flame retardant and the synthesis and properties of the aluminium salt of methylethyl-phosphinic acid .

properties

IUPAC Name

dichloro(methyl)phosphane
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InChI

InChI=1S/CH3Cl2P/c1-4(2)3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CDPKWOKGVUHZFR-UHFFFAOYSA-N
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Canonical SMILES

CP(Cl)Cl
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Molecular Formula

CH3Cl2P
Record name METHYL PHOSPHONOUS DICHLORIDE
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DSSTOX Substance ID

DTXSID1060978
Record name Methylphosphonous dichloride
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Molecular Weight

116.91 g/mol
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Physical Description

Methyl phosphonous dichloride appears as a colorless liquid with a pungent odor. Very toxic by inhalation. Denser than water., Colorless liquid with a pungent odor; [CAMEO]
Record name METHYL PHOSPHONOUS DICHLORIDE
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Record name Methyl phosphonous dichloride
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Vapor Pressure

75.0 [mmHg]
Record name Methyl phosphonous dichloride
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Product Name

Methyldichlorophosphine

CAS RN

676-83-5
Record name METHYL PHOSPHONOUS DICHLORIDE
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Record name Dichloromethylphosphine
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Record name Phosphonous dichloride, P-methyl-
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Record name Methylphosphonous dichloride
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Citations

For This Compound
309
Citations
VA Naumov, OA Kataeva - Journal of Structural Chemistry, 1983 - Springer
The eleetronograms of vapors of the compounds studied were obtained on a modified electronograph EG-100A, at an electron-accelerating voltage of 40 kV, using a cubic sector. The …
Number of citations: 8 link.springer.com
RM Kren, MA Mathur, HH Sisler - Inorganic Chemistry, 1974 - ACS Publications
… methyldichlorophosphine to give a mixture of products. Halogen exchange between methyldichlorophosphine … of boron trihalides or diborane and methyldichlorophosphine, in order …
Number of citations: 7 pubs.acs.org
RR Holmes, RP Wagner - Inorganic Chemistry, 1963 - ACS Publications
… Methyldichlorophosphine (donated by the Food Machinery and … Necessary vapor pressure data on methyldichlorophosphine … methyldichlorophosphine was found to be—67, using the …
Number of citations: 25 pubs.acs.org
LD Quin - Journal of the American Chemical Society, 1957 - ACS Publications
… in methyldichlorophosphine and accumulates in the pot; it is isolated by vacuum distillation of the unreacted methyldichlorophosphine … will react with methyldichlorophosphine at room …
Number of citations: 22 pubs.acs.org
W Hölderich, D Seyferth - Journal of Organometallic Chemistry, 1978 - Elsevier
Secondary phosphines, R 2 PH, with R = CH 3 , C 6 H 5 , Me 3 Si, cleave the SiC 2 ring of hexamethylsilirane in an exothermic reaction at room temperature to give silylphosphines, R 2 …
Number of citations: 5 www.sciencedirect.com
CL Khetrapal, S Raghothama… - Journal of Magnetic …, 1987 - Elsevier
NMR studies of methyldichlorophosphine have been undertaken in the nematic phase of mixed liquid crystals of opposite diamagnetic anisotropies. The r α structure is derived. The …
Number of citations: 5 www.sciencedirect.com
GW Parshall - Journal of Inorganic and Nuclear Chemistry, 1960 - Pergamon
Number of citations: 31
IA Natchev - Phosphorus and sulfur and the related elements, 1988 - Taylor & Francis
… mol methyldichlorophosphine to the methylphosphinite 14. Despite the weaker activity of methyldichlorophosphine … with phosphorus trichloride, methyldichlorophosphine and water and …
Number of citations: 4 www.tandfonline.com
K Jacob, G Schnabl, W Vogt - Chromatographia, 1984 - Springer
A derivatization procedure for the gas chromatographic analysis of bifunctional amines likeβ-adrenergic blocking drugs is described. The method consists of a two-step reaction with …
Number of citations: 4 link.springer.com
R Moy, GE Blomgren, SD Jones - Journal of the Electrochemical …, 1986 - iopscience.iop.org
A liquid depolarizer consisting of methyldichlorophosphine and phosphorus oxychloride has been formulated and discharged in lithium cells. Cells constructed with this liquid cathode …
Number of citations: 1 iopscience.iop.org

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